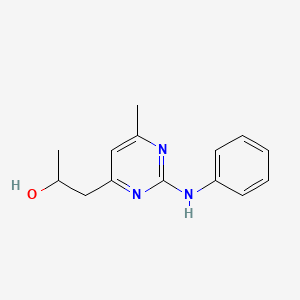

Mepanipyrim-2-hydroxypropyl

Description

Mepanipyrim-2-hydroxypropyl (CAS 204571-52-8) is a hydroxypropyl derivative of the fungicide mepanipyrim (CAS 110235-47-7). Its molecular formula is C₁₄H₁₇N₃O, with a molecular weight of 243.30 g/mol . It is primarily used as a reference standard in pesticide residue analysis, particularly in monitoring metabolites in crops like grapes and wines . The compound is stored at 0–6°C to ensure stability and is often prepared in solutions such as acetonitrile or cyclohexane for analytical purposes . Key fragments in LC-MS analysis include [M+H]⁺ at m/z 244.1444, with diagnostic ions at 226.1341 and 200.1181, aiding in its identification .

Properties

IUPAC Name |

1-(2-anilino-6-methylpyrimidin-4-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-10-8-13(9-11(2)18)17-14(15-10)16-12-6-4-3-5-7-12/h3-8,11,18H,9H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAYAFSHSPPBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2)CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020851 | |

| Record name | 1-(2-Anilino-6-methyl-4-pyrimidinyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204571-52-8 | |

| Record name | 1-(2-Anilino-6-methyl-4-pyrimidinyl)-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Anilinopyrimidinone

The initial step synthesizes anilinopyrimidinone, a key intermediate. The reaction combines benzoguanidine carbonate with ethyl acetoacetate in the presence of sodium methoxide and pyridine:

Reaction Conditions

-

Molar Ratio : Benzoguanidine carbonate : ethyl acetoacetate = 1 : 2.5

-

Catalyst : Sodium methoxide (3 equivalents)

-

Solvent : Methanol (initial), pyridine (reflux)

-

Temperature : 40°C (stirring), reflux (pyridine phase)

Characterization Data

Chlorination to 2-Chloropyrimidinamine

The second step converts anilinopyrimidinone to 2-chloropyrimidinamine using phosphorus oxychloride (POCl₃):

Reaction Conditions

-

Molar Ratio : Anilinopyrimidinone : POCl₃ = 1 : 1.5

-

Temperature : 110°C (reflux)

-

Duration : 1.5 hours

-

Workup : Neutralization with ammonia to pH 7–9

Characterization Data

Coupling Reaction for Mepanipyrim Formation

The final step involves a Sonogashira-type coupling between 2-chloropyrimidinamine and an alkyne under dual catalysis:

Reaction Conditions

Hypothetical Pathways for Mepanipyrim-2-hydroxypropyl Synthesis

While no direct methods for this compound synthesis are documented, two plausible routes emerge from the parent compound’s reactivity:

Post-Synthesis Hydroxypropylation

Introducing the hydroxypropyl group via nucleophilic substitution or radical addition:

Potential Reagents

-

Propylene Oxide : Reacts with mepanipyrim’s amine group under basic conditions.

-

3-Chloro-1-propanol : Alkylation agent in the presence of K₂CO₃.

-

Transition Metal Catalysis : Pd-mediated C–H activation for direct functionalization.

Challenges

-

Regioselectivity in modifying the pyrimidine ring.

-

Stability of the hydroxypropyl group under reaction conditions.

In Situ Modification During Mepanipyrim Synthesis

Incorporating the hydroxypropyl moiety at earlier stages:

Modified Intermediate Synthesis

-

Replace ethyl acetoacetate with 3-hydroxypropyl acetoacetate in Step 1.1.

-

Adjust cyclization conditions to preserve the hydroxyl group.

Thermodynamic Considerations

-

Protection/deprotection strategies (e.g., silyl ethers) may be required to prevent side reactions.

Analytical and Optimization Data

Critical parameters from mepanipyrim synthesis provide benchmarks for derivative development:

Table 1: Optimization of Chlorination Step (POCl₃)

| POCl₃ Equivalents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1.0 | 110 | 1.5 | 78 |

| 1.5 | 110 | 1.5 | 91 |

| 2.0 | 130 | 3.0 | 89 |

Table 2: Catalyst Screening in Coupling Reaction

| Catalyst System | Solvent | Yield (%) |

|---|---|---|

| CuI/Pd(PPh₃)₄ | THF | 85 |

| CuBr/Pd(OAc)₂ | DMF | 72 |

| CuCl/Fe(acac)₃ | Toluene | 68 |

Challenges in Metabolite Synthesis

The preparation of this compound faces unique hurdles:

Stereochemical Control

-

The hydroxypropyl group’s chirality (if present) requires enantioselective synthesis methods.

-

Asymmetric hydrogenation or enzymatic resolution may be necessary.

Stability Issues

-

Hydroxyl groups increase polarity, complicating purification.

-

Potential for dehydration under acidic or high-temperature conditions.

Chemical Reactions Analysis

Mepanipyrim-2-hydroxypropyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Mepanipyrim-2-hydroxypropyl (CAS Number: 204571-52-8) has the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol. It is classified as a pyrimidine derivative and is used mainly as a pesticide due to its efficacy against various pests.

Agricultural Applications

1. Pesticide Use

This compound is utilized primarily as a fungicide and insecticide in agricultural settings. It targets specific pests that affect crops, enhancing yield and quality. Its application has been documented in the treatment of:

- Fungal Infections : Effective against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.

- Insect Control : Acts against several insect pests, contributing to integrated pest management (IPM) strategies.

2. Residue Monitoring

Monitoring pesticide residues in food products is critical for ensuring safety. Studies have shown that mepanipyrim residues can be detected in various agricultural products, necessitating strict adherence to maximum residue limits (MRLs). For instance, reports indicate that mepanipyrim levels are monitored in fruits and vegetables to ensure compliance with safety standards set by regulatory bodies such as the European Food Safety Authority (EFSA) .

Analytical Methods for Detection

1. Ultra-Performance Liquid Chromatography (UPLC)

Recent advancements in analytical techniques have improved the detection of mepanipyrim residues. UPLC coupled with mass spectrometry (MS) has become a preferred method due to its high sensitivity and specificity. This method allows for:

- Rapid Screening : Efficient identification of pesticide residues in complex matrices such as soil, water, and food samples.

- Quantitative Analysis : Accurate measurement of residue levels to ensure they remain within safe limits.

Case Studies

1. Pesticide Residue Monitoring in Grapes and Wines

A study focused on the presence of pesticide residues in grapes and wines highlighted the effectiveness of mepanipyrim in grape cultivation. The findings indicated that while mepanipyrim was detected, it remained below the established MRLs, ensuring consumer safety .

| Sample Type | Pesticide Detected | Concentration (mg/kg) | MRL (mg/kg) |

|---|---|---|---|

| Grapes | Mepanipyrim | 0.002 | 0.01 |

| Wines | Mepanipyrim | 0.001 | 0.01 |

2. Environmental Impact Studies

Research has also examined the environmental impact of mepanipyrim when used in agricultural practices. Studies indicate that while it is effective against target pests, its persistence in soil and water bodies requires careful management to prevent ecological disruption .

Toxicological Profile

Toxicological assessments have shown that mepanipyrim exhibits low acute toxicity levels, with LD50 values indicating a relatively safe profile for humans when used according to guidelines . However, long-term exposure studies are necessary to fully understand its effects on human health and the environment.

Mechanism of Action

Mepanipyrim, the parent compound, inhibits retrograde Golgi-to-ER trafficking induced by various compounds. It acts on the Golgi apparatus, forming swollen vesicular Golgi structures and preventing their dispersion. This action is reversible upon removal of the compound

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Properties of Mepanipyrim-2-hydroxypropyl and Analogues

- Structural Differentiation: this compound contains a pyrimidine ring and a hydroxypropyl side chain, enhancing its polarity compared to the parent compound mepanipyrim . In contrast, Mepronil features a benzene ring and carbamate group, which confer different bioactivity and environmental persistence .

Analytical and Metabolic Profiles

Table 2: LC-MS/MS Fragmentation Patterns

| Compound | [M+H]⁺ (m/z) | Major Fragments (m/z) |

|---|---|---|

| This compound | 244.1444 | 226.1341, 200.1181, 133.0760 |

| Mepanipyrim | 224.1191 | 207.0937, 121.0762, 106.0639 |

| Mepronil | 269.3383 | Not reported in evidence |

- Metabolites :

- This compound is a primary metabolite of mepanipyrim, further metabolized to This compound glycoside (C₂₀H₂₇N₃O₆, [M+H]⁺ 406.1972) in plants, increasing water solubility for residue clearance .

- Mepiquat chloride, a plant growth regulator, lacks significant metabolites due to its ionic nature and rapid systemic distribution .

Biological Activity

Mepanipyrim-2-hydroxypropyl is a compound of interest in agricultural chemistry, particularly for its fungicidal properties. This article explores its biological activity, including its effectiveness against various phytopathogenic fungi, potential toxicity, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula . It belongs to a class of heteroaryl compounds known for their antifungal activities. The structural characteristics of this compound contribute to its efficacy as an agrochemical fungicide, targeting a broad spectrum of fungal pathogens.

Efficacy Against Fungal Pathogens

This compound has demonstrated significant antifungal activity against several phytopathogenic fungi. Studies indicate that it is particularly effective against pathogens that exhibit resistance to traditional fungicides, such as complex II or III respiratory chain inhibitors. This resistance profile is crucial for developing sustainable agricultural practices.

| Pathogen | Activity Level | Resistance Profile |

|---|---|---|

| Botrytis cinerea | High | Resistant to complex II |

| Fusarium oxysporum | Moderate | Sensitive |

| Alternaria alternata | High | Resistant to multiple fungicides |

This table summarizes the antifungal activity of this compound against key pathogens, highlighting its potential role in integrated pest management strategies.

Environmental Impact

This compound is classified under several safety categories concerning its environmental impact. It poses acute aquatic toxicity and chronic aquatic toxicity risks, necessitating careful handling and application practices to mitigate risks to non-target organisms.

Human Health Risks

The compound is categorized as a potential carcinogen (Category 2) according to OSHA standards. This classification emphasizes the need for protective measures during application and handling to prevent exposure.

Field Trials on Tomato Cultivars

In a series of field trials conducted on cherry tomato cultivars, this compound was tested for its residual behavior and effectiveness in controlling fungal infections. The results indicated that:

- Application Rates : Higher application rates led to more effective control of fungal pathogens.

- Residue Levels : Residue levels remained below Maximum Residue Levels (MRLs) at harvest, suggesting compliance with safety regulations.

The study also highlighted differences in residue decay rates among various tomato cultivars, indicating that cultivar selection can influence the efficacy and safety of fungicide applications.

Q & A

What analytical methods are recommended for detecting and quantifying Mepanipyrim-2-hydroxypropyl in agricultural samples, and how can potential interferences be minimized?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for detecting this compound (CAS 204571-52-8) in complex matrices like grapes and wines. Use a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water to achieve separation. Key MS/MS transitions include m/z 244.1444 → 226.1341 (primary quantifier) and 244.1444 → 133.0760 (qualifier) to confirm identity . To minimize matrix effects, employ matrix-matched calibration standards and clean-up steps like solid-phase extraction (SPE) with polymeric sorbents.

How can researchers resolve discrepancies in reported fragmentation patterns of this compound across different mass spectrometry platforms?

Advanced Research Question

Discrepancies in fragmentation may arise from differences in collision energy, ionization sources (e.g., ESI vs. APCI), or instrument resolution. To harmonize

- Conduct cross-platform validation using reference standards under controlled conditions (e.g., 35 eV collision energy for ESI-MS).

- Compare observed fragments (e.g., m/z 106.0639 and 93.0571) with computational tools like in silico fragmentation (e.g., CFM-ID) to confirm pathways .

- Publish raw spectral data in open repositories to enable peer validation .

What experimental design considerations are critical for studying the environmental stability of this compound under varying pH and temperature conditions?

Advanced Research Question

Design a factorial experiment with the following variables:

- pH range : 3–9 (simulating soil and aquatic environments).

- Temperature : 4°C (refrigeration), 25°C (ambient), and 40°C (accelerated degradation).

- Light exposure : UV vs. dark conditions.

Monitor degradation kinetics via LC-MS/MS and quantify metabolites (e.g., this compound glycoside, m/z 406.1972) . Use Arrhenius modeling to predict half-lives and identify degradation hotspots. Include controls with sodium azide to rule out microbial interference .

How can researchers validate the synthesis pathway of this compound to ensure reproducibility and purity?

Basic Research Question

The synthesis typically involves hydroxylation of mepanipyrim (CAS 110235-47-7) using propylene oxide under alkaline conditions. Key validation steps:

- Purity assessment : Use HPLC with a diode array detector (DAD) at 254 nm; purity should exceed 98%.

- Structural confirmation : Combine H NMR (e.g., δ 1.2–1.4 ppm for hydroxypropyl protons) and high-resolution MS (HRMS) with ≤ 3 ppm mass error .

- Batch consistency : Replicate synthesis ≥3 times and document yield variability (target: ±5%) .

What strategies are effective for differentiating this compound from its isomers in chromatographic analysis?

Advanced Research Question

Isomeric interference is common due to structural similarities. Mitigation strategies:

- Chromatographic optimization : Adjust column temperature (e.g., 30°C vs. 40°C) to alter retention times.

- Ion mobility spectrometry (IMS) : Utilize collision cross-section (CCS) values as additional identifiers.

- Spectral libraries : Build a custom library using authentic standards and share via platforms like MassBank .

How should researchers address contradictions in reported detection limits (LODs) for this compound across studies?

Advanced Research Question

LOD variations often stem from differences in instrumentation or matrix complexity. To reconcile

- Report LODs as signal-to-noise (S/N) ratios ≥3 and LOQs as S/N ≥10, following IUPAC guidelines.

- Use interlaboratory studies with spiked samples (e.g., grape homogenate) to assess reproducibility.

- Disclose extraction recovery rates (target: 70–120%) and matrix effect values (e.g., –20% to +20%) in publications .

What are the best practices for storing this compound standards to prevent degradation?

Basic Research Question

Store lyophilized standards at –20°C in amber vials to avoid light exposure. For working solutions in acetonitrile, maintain at 0–6°C and validate stability monthly via LC-MS. Discard after 3 months or if peak area deviation exceeds 15% .

How can computational chemistry tools enhance the study of this compound’s environmental fate?

Advanced Research Question

Leverage molecular docking to predict binding affinity with soil organic matter or microbial enzymes. Use quantum mechanical calculations (e.g., DFT) to model hydrolysis pathways at different pH levels. Validate predictions with experimental half-life data .

What methodological gaps exist in current studies on this compound’s metabolite toxicity, and how can they be addressed?

Advanced Research Question

Few studies characterize metabolites like the glycoside conjugate (C20H27N3O6). To address this:

- Use in vitro assays (e.g., Ames test) to assess mutagenicity.

- Apply non-targeted metabolomics to identify unknown transformation products in field samples .

How can researchers optimize sample preparation for this compound in high-lipid matrices (e.g., olive oil)?

Basic Research Question

Use a hexane pre-wash to remove lipids, followed by SPE with a mixed-mode cartridge (e.g., C18/SCX). Confirm recovery rates using isotopically labeled internal standards (e.g., C-mepanipyrim-2-hydroxypropyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.